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Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to

eliminate specific proteins from the cell by hijacking the body's own protein degradation

machinery.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a

target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that

connects them.[2] This induced proximity results in the ubiquitination of the target protein,

marking it for degradation by the 26S proteasome.[2][3]

Pomalidomide-C5-Dovitinib is a PROTAC that effectively illustrates this mechanism. It

conjugates Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase[4][5], with Dovitinib, a

multi-kinase inhibitor that targets receptors like Fibroblast Growth Factor Receptors (FGFR),

Vascular Endothelial Growth Factor Receptors (VEGFR), FLT3, and KIT.[6][7][8] This PROTAC

is designed to induce the degradation of Dovitinib's target proteins, showing enhanced

antiproliferative effects against FLT3-ITD-positive acute myeloid leukemia (AML) cells by

degrading FLT3-ITD and KIT proteins.[8][9][10]

Identifying the specific lysine residues on a target protein that are ubiquitinated is crucial for

understanding the PROTAC's mechanism of action and for optimizing future degrader design.

[11][12] Mass spectrometry (MS)-based proteomics is an indispensable tool for identifying
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these post-translational modifications with high precision.[3][13] This application note provides

a detailed protocol for identifying the ubiquitination sites on the target proteins FLT3 and KIT

following treatment with Pomalidomide-C5-Dovitinib, using an antibody-based enrichment of

ubiquitinated peptides for subsequent liquid chromatography-tandem mass spectrometry (LC-

MS/MS) analysis.[14][15]

Principle of the Method
The most common strategy for identifying ubiquitination sites by mass spectrometry relies on

the unique signature left after enzymatic digestion.[16] When a ubiquitinated protein is digested

with trypsin, the ubiquitin chain is cleaved, but a di-glycine (Gly-Gly or "GG") remnant from the

C-terminus of ubiquitin remains covalently attached to the ε-amino group of the modified lysine

residue on the substrate protein.[16]

This K-ε-GG signature serves as a specific marker for ubiquitination. An antibody that

specifically recognizes this remnant can be used to enrich for these modified peptides from a

complex mixture of digested proteins.[14][15][17] The enriched peptide fraction is then

analyzed by high-resolution LC-MS/MS. The mass spectrometer measures the mass-to-charge

ratio of the peptides and their fragments, allowing for the identification of the peptide sequence

and the precise localization of the K-ε-GG modification, thereby pinpointing the exact site of

ubiquitination.[13] For quantitative analysis, techniques like Stable Isotope Labeling by Amino

acids in Cell culture (SILAC) can be integrated into the workflow.[14][18]
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Caption: Mechanism of Pomalidomide-C5-Dovitinib action.
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Caption: Workflow for ubiquitination site identification.

Experimental Protocols
Cell Culture and Treatment
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Culture FLT3-ITD positive AML cells (e.g., MV4-11 cell line) in RPMI-1640 medium

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C

in a humidified atmosphere with 5% CO₂.

Seed cells to a density of 1x10⁷ cells per 15 cm dish.

Treat cells with either DMSO (vehicle control) or a predetermined optimal concentration of

Pomalidomide-C5-Dovitinib (e.g., 100 nM) for a specified time (e.g., 4-8 hours) to induce

target protein degradation.

To observe ubiquitination before complete degradation, include a proteasome inhibitor like

MG132 (10 µM) for the final 2-4 hours of the PROTAC treatment.

Harvest cells by centrifugation, wash twice with ice-cold Phosphate-Buffered Saline (PBS),

and flash-freeze the cell pellets in liquid nitrogen. Store at -80°C until lysis.

Cell Lysis and Protein Digestion
Lyse cell pellets in 8 M urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM

dithiothreitol (DTT), supplemented with phosphatase and protease inhibitor cocktails).

Sonicate the lysate on ice to shear genomic DNA and reduce viscosity.

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

Determine protein concentration of the supernatant using a BCA protein assay.

Reduction and Alkylation:

Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and

incubating for 1 hour at 37°C.

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and

incubating for 45 minutes at room temperature in the dark.

Digestion:

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0).
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Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate

overnight at 37°C.

Stop the digestion by adding formic acid to a final concentration of 1%.

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and

dry the peptides under vacuum.

Immunoaffinity Enrichment of K-ε-GG Peptides
This protocol is adapted from established methods for large-scale ubiquitination analysis.[14]

[17][19]

Resuspend the dried peptide digest in immunoaffinity purification (IAP) buffer (e.g., 50 mM

MOPS/NaOH pH 7.2, 10 mM Na₂HPO₄, 50 mM NaCl).

Prepare the anti-K-ε-GG antibody beads by washing protein A/G agarose beads with IAP

buffer.

Incubate the peptide solution with the antibody-bead conjugate for 2-4 hours at 4°C with

gentle rotation.

Wash the beads extensively to remove non-specifically bound peptides:

Three washes with IAP buffer.

Three washes with ice-cold PBS.

Three washes with high-purity water.

Elute the enriched K-ε-GG peptides from the antibody beads using 0.15% trifluoroacetic acid

(TFA) in water.

Desalt the eluted peptides using a C18 StageTip and dry under vacuum.

LC-MS/MS Analysis
Resuspend the enriched peptides in a solution of 2% acetonitrile (ACN) and 0.1% formic

acid.
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Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a

nano-flow HPLC system.

Load the sample onto a trap column and then separate on an analytical column (e.g., 75 µm

ID x 50 cm, packed with 2 µm C18 particles) using a gradient of ACN in 0.1% formic acid

over 90-120 minutes.

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

Acquire full MS scans in the Orbitrap (e.g., resolution of 120,000) followed by MS/MS scans

of the top 15-20 most intense precursor ions using higher-energy collisional dissociation

(HCD).

Data Analysis
Process the raw MS data using a proteomics software suite like MaxQuant or Proteome

Discoverer.

Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).

Configure the search parameters to include:

Enzyme: Trypsin.

Fixed Modification: Carbamidomethyl (C).

Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K).

Use a false discovery rate (FDR) of <1% for peptide and protein identification.

Filter the results to identify peptides containing the GlyGly (K) modification on FLT3 and KIT

proteins.

For quantitative data (if using SILAC or label-free quantification), calculate the relative

abundance of each identified ubiquitination site in the Pomalidomide-C5-Dovitinib-treated

sample compared to the DMSO control.

Data Presentation
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The results of the quantitative analysis should be summarized in a clear, tabular format. The

table below presents a hypothetical dataset for ubiquitination sites identified on the FLT3

protein.

Protein UniProt Acc. Site (Lysine)
Peptide
Sequence

Fold Change
(PROTAC vs.
Control)

FLT3 P36888 K499
LLAEGEEVSLH

PKLVGSGAQG
+ 8.7

FLT3 P36888 K581
VAVKMLKPTAR

SSEKQALMSEL
+ 12.3

FLT3 P36888 K611
HIGNNYLLGA

KKGEKLIPVL
+ 6.2

FLT3 P36888 K844
DFGLARDIKND

SNYVVKGNAR
+ 9.5

KIT P10721 K589
YVEMKYGSKQE

VVPLK
+ 7.1

KIT P10721 K823
DFGLARDIHN

DSNYVVK
+ 11.8

* Indicates the

identified

ubiquitinated

lysine residue (K-

ε-GG).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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